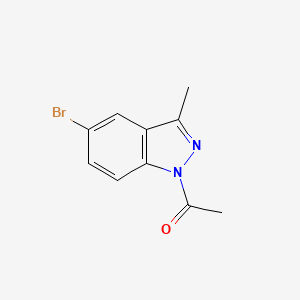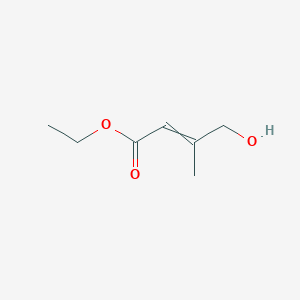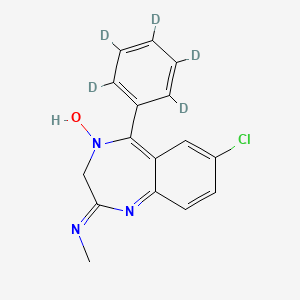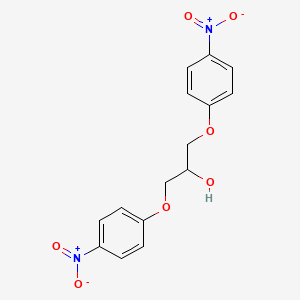
D-Alanyl-D-glutamine
描述
D-Alanyl-D-glutamine: is a dipeptide composed of D-alanine and D-glutamine. It is a derivative of the naturally occurring amino acids alanine and glutamine, which are essential for various biological processes. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and its role in metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-glutamine typically involves the coupling of D-alanine and D-glutamine. One common method is the reaction of N-(α-chloro)-propionyl-glutamine with a hydrazine compound to obtain a crude product, which is then purified through recrystallization . Another approach involves the use of metabolic engineering in Escherichia coli, where specific genes are overexpressed to enhance the production of the dipeptide .
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and biotechnological processes. Chemical synthesis methods often involve multiple steps and require careful control of reaction conditions to ensure high purity and yield. Biotechnological methods, such as the use of engineered microbial strains, offer a more sustainable and potentially cost-effective approach .
化学反应分析
Types of Reactions: D-Alanyl-D-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, which can alter the chemical properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
D-Alanyl-D-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound plays a role in metabolic pathways and is used to study enzyme-substrate interactions.
Medicine: this compound has potential therapeutic applications, including its use as a supplement to improve gut health and immune function
Industry: It is used in the production of pharmaceuticals and as a component in various biochemical assays
作用机制
The mechanism of action of D-Alanyl-D-glutamine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various metabolic pathways. The compound may also modulate immune responses by interacting with immune cells and influencing the production of cytokines and other signaling molecules .
相似化合物的比较
D-Alanyl-D-alanine: Another dipeptide with similar structural properties but different biological functions.
L-Alanyl-L-glutamine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activities.
Muramyl dipeptide: A compound with immunomodulatory properties, used as a model for studying immune responses
Uniqueness: D-Alanyl-D-glutamine is unique due to its specific combination of D-alanine and D-glutamine, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
IUPAC Name |
(2R)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654458 | |
| Record name | D-Alanyl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656221-79-3 | |
| Record name | D-Alanyl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)




![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)

![2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)




